molecular formula C15H23NOSi B3112476 2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole CAS No. 189512-08-1

2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole

Cat. No. B3112476
CAS RN: 189512-08-1
M. Wt: 261.43 g/mol
InChI Key: ZWWBHHMMZCJTBX-UHFFFAOYSA-N
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Description

The compound “2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole” is an organosilicon compound. It is commonly used in organic synthesis, particularly in the protection of hydroxyl groups .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of alcohols with tert-butyldimethylsilyl chloride in the presence of a base to form the corresponding silyl ethers . The reaction is mild and can convert various alcohols to tert-butyldimethylsilyl ethers in high yield .


Chemical Reactions Analysis

The compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It also reacts with alcohols to form silyl ethers, which are more hydrolytically stable than trimethylsilyl ethers .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1,2-Bis(silyl)indoles Synthesis : The compound has been used in the synthesis of 1,2-bis(silyl)indoles, showcasing a unique 1,2-silatropie reaction mechanism, leading to the formation of 2-(tert-butyldimethylsilyl)indole and further reacting to produce 1,2-bis(silyl)indoles (Frenzel et al., 1994).

  • Characterization and Reactivity Studies : Detailed characterization of the compound, including crystal structure analysis and comprehensive 13C-NMR studies, has been conducted to understand its reactivity and structural properties (Frenzel et al., 1994).

Applications in Organic Synthesis

  • Palladium-Catalyzed Heteroarylation : The compound has been utilized in palladium-catalyzed heteroarylation, efficiently synthesizing 3-arylindoles. This method has been extensively applied, particularly in the preparation of 3-(2-pyridyl)indoles (Amat et al., 1994).

  • Synthesis of Indoles with Oxygen-Bearing Substituents : It plays a crucial role in synthesizing indoles with oxygen-bearing substituents at the benzene moiety, demonstrating its versatility in organic synthesis and structural diversity (Kondo et al., 1997).

Biological and Medicinal Chemistry Applications

  • Antimalarial Activity : The compound has been central to synthesizing 2-amino-3-hydroxy-indoles, showing significant in vivo antimalarial activity. This highlights its potential in developing novel therapeutic agents (Urgaonkar et al., 2010).

  • Anticancer Agents Synthesis : It has been used in synthesizing N-Arylated Indole-3-Substituted-2-Benzimidazoles, which have demonstrated efficacy as anti-cancer agents, showing its potential in cancer research (Anwar et al., 2023).

properties

IUPAC Name

tert-butyl-(1H-indol-2-ylmethoxy)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOSi/c1-15(2,3)18(4,5)17-11-13-10-12-8-6-7-9-14(12)16-13/h6-10,16H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWBHHMMZCJTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188238
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189512-08-1
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189512-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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